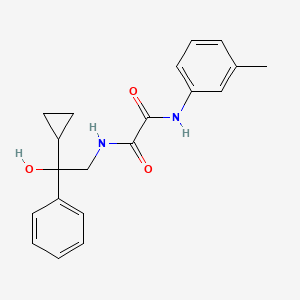

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide

描述

属性

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-(3-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-6-5-9-17(12-14)22-19(24)18(23)21-13-20(25,16-10-11-16)15-7-3-2-4-8-15/h2-9,12,16,25H,10-11,13H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIDQPPIGPDPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Formation of the Cyclopropyl Intermediate: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

Hydroxylation: The cyclopropyl intermediate is then hydroxylated using an oxidizing agent like osmium tetroxide or potassium permanganate to introduce the hydroxy group.

Phenylethyl Addition: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Oxalamide Formation: Finally, the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride and an amine, such as m-toluidine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The oxalamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: LAH in ether or NaBH4 in methanol.

Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of nitro or bromo derivatives.

科学研究应用

Research indicates that N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide exhibits several biological activities:

-

Antitumor Activity : Preliminary studies suggest that this compound shows significant cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis in tumor cells.

In a study conducted on MCF7 and HT-29 cell lines, the compound demonstrated an IC50 value of 4.5 µM and 3.8 µM respectively, indicating potent antitumor properties .

Cell Line IC50 (µM) Mechanism of Action MCF7 (Breast) 4.5 Induction of apoptosis HT-29 (Colon) 3.8 Cell cycle arrest at G0/G1 phase - Neuropharmacological Effects : The compound may also exhibit neuropharmacological properties, potentially acting as a modulator of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests it could influence serotonin receptors, although specific receptor binding studies are still required.

Case Study 1: Antitumor Efficacy

A comprehensive study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and colon cancer models. The mechanism was attributed to cell cycle disruption and induction of apoptosis .

Case Study 2: Neuropharmacological Assessment

Another investigation into the neuropharmacological properties revealed that derivatives similar to this compound could effectively modulate serotonin receptors. While specific data on this compound's receptor affinity are pending, preliminary findings suggest promising potential for further exploration in treating mood disorders .

Future Directions in Research

To fully elucidate the pharmacological profile and mechanisms of action of this compound, future research should focus on:

- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To explore interactions with cellular targets and pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity for specific targets.

作用机制

The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key oxalamide analogs and their properties, derived from the provided evidence:

Structural and Functional Analysis

Substituent Effects on Bioactivity :

- Antiviral Activity : Compounds like 13–15 () feature thiazolyl and pyrrolidinyl groups, which enhance binding to viral targets (e.g., HIV). The target compound’s cyclopropyl group may confer similar steric advantages but with improved metabolic stability .

- Flavor Enhancement : S336 () uses dimethoxybenzyl and pyridinylethyl groups for umami receptor (hTAS1R1/hTAS1R3) activation. The m-tolyl group in the target compound lacks the electron-donating methoxy groups critical for receptor interaction, suggesting divergent applications .

- Enzyme Inhibition : Adamantyl and benzyloxy substituents () optimize hydrophobic interactions with enzyme active sites. The cyclopropyl-hydroxy-phenyl group in the target compound may mimic these effects but with reduced lipophilicity .

Physicochemical Properties :

- The hydroxyl group in the target compound may enhance solubility compared to purely hydrophobic analogs (e.g., adamantyl derivatives). However, cyclopropane’s ring strain could reduce stability under acidic conditions .

- LC-MS and NMR data from analogs (e.g., 13–15 ) suggest that oxalamides with aromatic N1 substituents (e.g., chlorophenyl) exhibit higher purity (>90%) compared to alkyl-substituted variants .

Research Findings and Regulatory Considerations

Data Tables for Key Analogs

Table 1: Antiviral Oxalamides ()

| Compound ID | Substituents (N1/N2) | Yield (%) | LC-MS (M+H+) | HPLC Purity (%) |

|---|---|---|---|---|

| 13 | Thiazolyl-pyrrolidinyl / 4-Chlorophenyl | 36 | 479.12 | 90.0 |

| 14 | Thiazolyl-pyrrolidinyl / 4-Chlorophenyl | 39 | 409.28 | 93.2 |

| 15 | Thiazolyl-pyrrolidinyl / 4-Chlorophenyl | 53 | 423.27 | 95.0 |

Table 2: Enzyme Inhibitors ()

| Compound ID | Substituents (N1/N2) | Purity (%) | Key Activity |

|---|---|---|---|

| 6 | Adamant-2-yl / Benzyloxy | >90 | Epoxide hydrolase inhibition |

| 3 | 3-Phenylpropyl / Benzyloxy | >90 | Epoxide hydrolase inhibition |

生物活性

N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide is a synthetic organic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19F3N2O3

- Molecular Weight : 392.4 g/mol

- CAS Number : 1448052-58-1

- Structural Features : The compound includes a cyclopropyl group, a hydroxy group, and an oxalamide backbone, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Oxalamide Backbone : The reaction of cyclopropylamine with oxalyl chloride to form an intermediate.

- Addition of Substituents : The intermediate is then reacted with m-toluidine under controlled conditions to yield the final product.

Biological Activity

Research on the biological activity of this compound has revealed several significant findings:

Antitumor Activity

Studies have indicated that compounds similar to this oxalamide exhibit notable antitumor properties. For instance, alkylating agents related to oxalamides have demonstrated effectiveness against various cancer cell lines due to their ability to interfere with DNA replication and repair mechanisms .

Toxicity Profile

The toxicity profile of this compound is critical for its potential therapeutic applications. Research has shown that while certain derivatives exhibit high alkylating activity, they also present significant toxicity in normal tissues. The balance between efficacy and safety is a key consideration in further development .

The proposed mechanism of action involves the compound's ability to form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent induction of apoptosis in cancer cells. This mechanism is similar to that observed in other alkylating agents used in chemotherapy .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into their potential applications:

常见问题

Q. How can researchers optimize the synthetic route for N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide to improve yield and purity?

Methodological Answer: Optimization requires systematic experimental design, including:

- Reagent Screening: Test alternative coupling agents (e.g., EDC/HOBt vs. DCC/DMAP) to reduce side reactions.

- Solvent and Temperature Variation: Polar aprotic solvents (e.g., DMF, DMSO) at 0–25°C may stabilize intermediates .

- Statistical Analysis: Use factorial design (e.g., response surface methodology) to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. What are effective methods for characterizing the stereochemistry of the cyclopropyl and hydroxy groups in this compound?

Methodological Answer:

- NMR Spectroscopy: Use - COSY and NOESY to confirm spatial proximity of cyclopropyl protons and hydroxy group orientation .

- X-ray Crystallography: Resolve absolute configuration; collaborate with crystallography facilities for single-crystal growth in non-polar solvents .

- Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra for chiral centers .

Q. How can computational chemistry predict the reactivity of this oxalamide derivative in novel reactions (e.g., photo-sulfonylation)?

Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity in sulfonylation reactions. For example, calculate Fukui indices to identify nucleophilic sites .

- Docking Studies: Simulate interactions with catalytic copper complexes (as in photo-sulfonylation methodologies) to optimize reaction conditions .

- Validation: Cross-check computational predictions with small-scale experiments (e.g., 10 mg scale) using GC-MS or LC-HRMS .

Example Workflow:

Generate 3D conformers using Gaussian.

Calculate electrostatic potential surfaces.

Q. How to resolve contradictions between NMR and X-ray data for this compound’s structure?

Methodological Answer:

- Dynamic Effects in NMR: Assess temperature-dependent NMR to detect conformational flexibility (e.g., cyclopropyl ring puckering) .

- Synchrotron X-ray: Collect high-resolution data to confirm solid-state structure and compare with solution-phase NMR .

- Theoretical Modeling: Use molecular dynamics simulations to reconcile differences between static (X-ray) and dynamic (NMR) structures .

Case Study: If NMR suggests axial hydroxy orientation but X-ray shows equatorial, evaluate crystal packing effects vs. solution-phase equilibrium .

Q. What experimental design principles apply to studying the hydrolytic stability of the oxalamide bond under physiological conditions?

Methodological Answer:

- Kinetic Profiling: Conduct pH-rate studies (pH 1–10) at 37°C, sampling aliquots at intervals for HPLC analysis .

- Buffer Compatibility: Use phosphate vs. bicarbonate buffers to mimic biological environments .

- Degradation Pathways: Identify hydrolytic products via LC-MS/MS and propose mechanisms (e.g., acid-catalyzed vs. base-catalyzed cleavage) .

Q. How to address low reproducibility in catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Catalyst Screening: Test chiral ligands (e.g., BINAP, Salen) with palladium or copper catalysts .

- In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .

- Air/Moisture Sensitivity: Conduct reactions under inert atmosphere with rigorously dried solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。